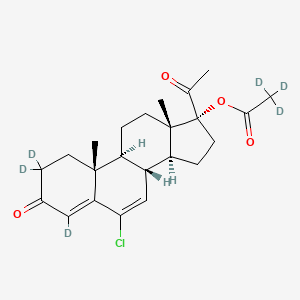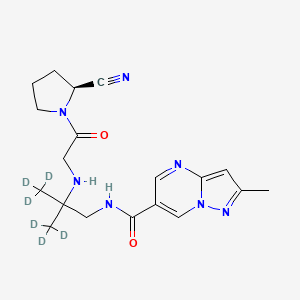
Anagliptin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anagliptin-d6 is a deuterated form of anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. Anagliptin itself is known for its ability to improve glycemic control by increasing insulin secretion and reducing glucagon levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anagliptin-d6 involves several steps, starting with the preparation of key intermediates. One common route includes the reaction of n-(2-chloroacetyl)-L-prolinate with other reagents to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile and water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Anagliptin-d6 undergoes various chemical reactions, including:
Oxidation: Anagliptin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various degradation products and derivatives that can be characterized using techniques like NMR and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Anagliptin-d6 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of anagliptin.
Biology: Investigated for its effects on cellular pathways and metabolic processes.
Medicine: Studied for its potential to improve glycemic control and reduce cardiovascular risks in diabetic patients
Industry: Utilized in the development of new antidiabetic drugs and formulations.
Wirkmechanismus
Anagliptin-d6 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and inhibit glucagon release, leading to improved glycemic control . The molecular targets include the active site of DPP-4, where this compound binds and inhibits its activity .
Vergleich Mit ähnlichen Verbindungen
Anagliptin-d6 can be compared with other DPP-4 inhibitors, such as:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
- Vildagliptin
- Teneligliptin
Uniqueness: this compound is unique due to its deuterated structure, which can enhance its metabolic stability and reduce the rate of degradation compared to non-deuterated analogs . This can lead to improved pharmacokinetic properties and potentially better therapeutic outcomes.
Eigenschaften
Molekularformel |
C19H25N7O2 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1/i2D3,3D3 |
InChI-Schlüssel |
LDXYBEHACFJIEL-GUDAZLPISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CNC(=O)C1=CN2C(=CC(=N2)C)N=C1)(C([2H])([2H])[2H])NCC(=O)N3CCC[C@H]3C#N |
Kanonische SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
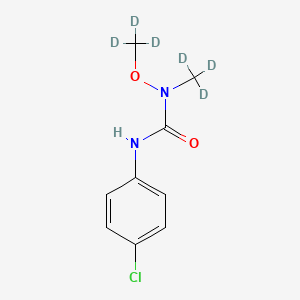
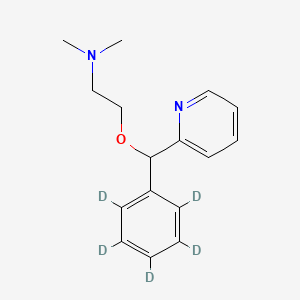
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
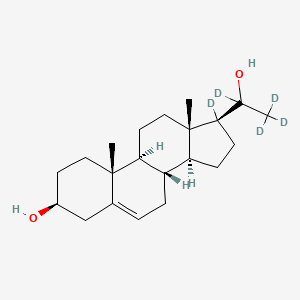
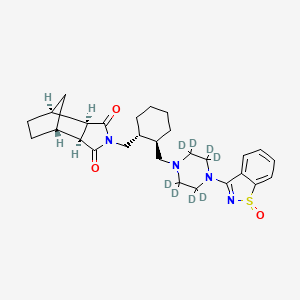
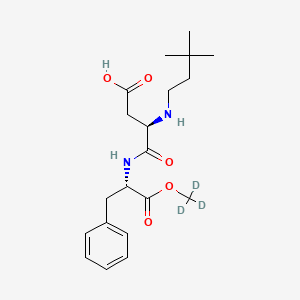
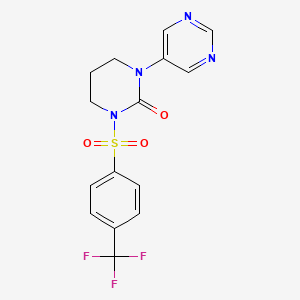
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
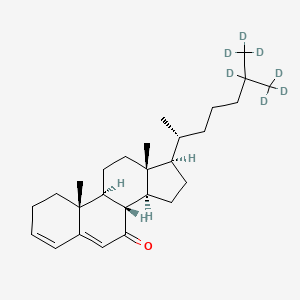
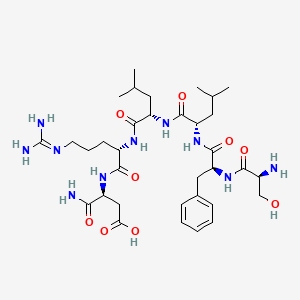
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
